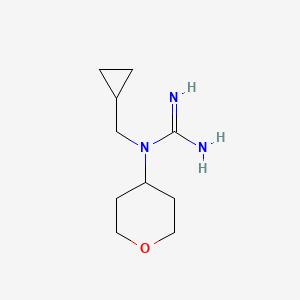
1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)guanidine
描述
1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)guanidine is a useful research compound. Its molecular formula is C10H19N3O and its molecular weight is 197.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)guanidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a cyclopropylmethyl group and a tetrahydro-2H-pyran moiety linked to a guanidine functional group. This configuration is hypothesized to influence its biological activity.
1. Antinociceptive Activity
Research has indicated that this compound exhibits significant antinociceptive effects. In various animal models, the compound demonstrated the ability to reduce pain responses, suggesting its potential as an analgesic agent. The mechanism appears to involve modulation of pain pathways, possibly through interaction with opioid receptors or other pain-related signaling pathways.
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This activity positions it as a candidate for treating inflammatory diseases.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : It may interact with specific receptors involved in pain and inflammation.
- Cytokine Modulation : The inhibition of cytokine production suggests a mechanism that involves the suppression of immune responses.
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antinociceptive | Significant reduction in pain | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Cytotoxicity | Low cytotoxicity in vitro |
Case Study 1: Antinociceptive Efficacy
In a study involving rodents, the administration of this compound resulted in a marked decrease in pain sensitivity compared to control groups. The study utilized thermal and mechanical stimuli to evaluate pain responses, confirming the compound's efficacy as an analgesic.
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of the compound in a model of induced arthritis. Results showed a significant reduction in joint swelling and inflammatory markers, indicating its potential use in treating chronic inflammatory conditions.
Research Findings
Recent studies have highlighted the need for further exploration into the pharmacokinetics and long-term effects of this compound. Understanding its metabolic pathways and potential side effects will be crucial for its development as a therapeutic agent.
属性
IUPAC Name |
1-(cyclopropylmethyl)-1-(oxan-4-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c11-10(12)13(7-8-1-2-8)9-3-5-14-6-4-9/h8-9H,1-7H2,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKKAUQURRGSMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2CCOCC2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















